Eltrombopag Ethyl Ester
Description
Overview of Eltrombopag (B601689) and Related Chemical Entities
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist. chemicalbook.com Its chemical structure is based on a biphenyl (B1667301) carboxylic acid linked to a substituted pyrazolone (B3327878) through an azo bridge. nih.gov Specifically, its IUPAC name is 3'-{N'-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4-yl]hydrazino}-2'-hydroxybiphenyl-3-carboxylic acid. nih.gov By interacting with the transmembrane domain of the TPO receptor (c-Mpl), it triggers signaling pathways that stimulate the proliferation and differentiation of megakaryocytes, leading to increased platelet production. chemicalbook.comnih.gov
In pharmaceutical formulations, Eltrombopag is often used as a salt to improve its properties. The most common form is Eltrombopag Olamine, a bisethanolamine salt. nih.gov Other related chemical entities encountered during its synthesis and metabolism include various impurities, degradants, and metabolites, such as Eltrombopag Acyl Glucuronide and the focus of this article, Eltrombopag Ethyl Ester. pharmgkb.orgsynzeal.com
Table 1: Physicochemical Properties of Eltrombopag and this compound
| Property | Eltrombopag | This compound |
|---|---|---|
| Molecular Formula | C25H22N4O4 nih.gov | C27H26N4O4 cymitquimica.com |
| Molecular Weight | 442.47 g/mol fda.gov | 470.53 g/mol cymitquimica.com |
| IUPAC Name | 3'-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2'-hydroxyphenyl]benzoic acid nih.gov | Ethyl (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate synzeal.comcleanchemlab.com |
| Appearance | - | Yellow Solid cymitquimica.com |
| CAS Number | 496775-61-2 chemicalbook.com | 3077185-45-3 synzeal.com |
Significance of Ester Derivatives in Pharmaceutical Chemistry
The conversion of a carboxylic acid functional group into an ester is a common and powerful strategy in pharmaceutical chemistry. mdpi.com Ester derivatives are frequently developed as "prodrugs," which are inactive or less active forms of a drug that are converted into the active parent compound in the body. wiley-vch.de This approach is often used to overcome challenges such as poor solubility, low bioavailability, or instability. medcraveonline.commedcraveonline.com
The underlying principle is that the ester mask increases the lipophilicity of a polar drug, which can enhance its absorption across cell membranes. acs.org Once absorbed, ubiquitous enzymes in the body, known as esterases (found in high concentrations in the liver, plasma, and other tissues), hydrolyze the ester bond, releasing the active carboxylic acid-containing drug at or near its site of action. wiley-vch.deacs.org This strategy has been successfully applied to numerous medications to improve their pharmacokinetic profiles. wiley-vch.de
Rationale for Focused Academic Investigation of this compound
The academic and industrial investigation of this compound is not driven by its potential as a therapeutic agent itself, but rather by its significance as a process-related impurity and reference standard in the manufacturing of Eltrombopag. synzeal.comcleanchemlab.comclearsynth.com During the synthesis of the active pharmaceutical ingredient (API), side reactions or the presence of residual ethanol (B145695) can lead to the esterification of Eltrombopag's carboxylic acid group, forming the ethyl ester. asianpubs.org
Regulatory guidelines require that all impurities in a drug substance be identified, quantified, and controlled within strict limits. Therefore, the synthesis and characterization of this compound are crucial for several reasons:
Analytical Method Development: Pure this compound is required as a reference standard to develop and validate analytical methods (like HPLC) capable of detecting and quantifying its presence in batches of the Eltrombopag API. synzeal.comcleanchemlab.comclearsynth.com
Quality Control (QC): It is used in QC applications to ensure the purity and consistency of commercially produced Eltrombopag. synzeal.comcleanchemlab.com
Process Chemistry: Studying its formation helps chemists to optimize the manufacturing process to minimize the generation of this and other impurities. asianpubs.org
Historical Development of Synthetic Approaches to Eltrombopag Analogs
The synthesis of Eltrombopag and its analogs involves multi-step chemical processes. europa.eu The core structure consists of three key fragments: a 3-carboxy-biphenyl unit, a hydrazine (B178648) linker, and a 1-(3,4-dimethylphenyl)-3-methyl-pyrazolone unit. Synthetic strategies focus on assembling these components efficiently.
A common route described in the literature involves several key transformations:
Suzuki Coupling: A biphenyl core is often constructed using a palladium-catalyzed Suzuki coupling reaction. For instance, a substituted bromo-benzene derivative can be coupled with a carboxyphenylboronic acid to form the biphenyl skeleton. chemicalbook.com
Diazotization and Azo Coupling: The amino group on the biphenyl intermediate is converted into a diazonium salt using reagents like sodium nitrite (B80452) and hydrochloric acid at low temperatures. chemicalbook.com This reactive intermediate is then coupled with the active methylene (B1212753) group of the pyrazolone derivative [1-(3,4-dimethylphenyl)-3-methyl-2,5-dihydro-1H-pyrazol-5-one] to form the characteristic azo bond (-N=N-) of the final Eltrombopag molecule. chemicalbook.com
Alternative synthetic patents describe slightly different approaches and intermediates, but generally rely on similar fundamental reactions to build the complex structure. google.comgoogle.com The synthesis of impurities like this compound can occur as a side reaction, particularly if ethanol is used as a solvent in the final steps where the free carboxylic acid is present. asianpubs.org
Properties
Molecular Formula |
C₂₇H₂₆N₄O₄ |
|---|---|
Molecular Weight |
470.52 |
Synonyms |
3’-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-Biphenyl]-3-carboxylic Acid Ethyl Ester |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Eltrombopag Ethyl Ester
Chemical Synthesis Routes for Eltrombopag (B601689) Ethyl Ester Precursors
The synthesis of the core structure of Eltrombopag and its ester derivatives is a multi-step process that often involves the careful construction of its biphenyl (B1667301) and pyrazolone (B3327878) moieties. chemicalbook.com
Utilization of Alkyl Ester Acetoacetate (B1235776) and 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid as Starting Materials
A key synthetic pathway to the Eltrombopag core structure involves the reaction of two primary starting materials: 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid and an alkyl ester of acetoacetate, such as ethyl acetoacetate. google.com The 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid serves as the foundational biphenyl component of the final molecule. google.comgoogle.com
The synthesis of the crucial intermediate, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, can be achieved through various routes. One method starts with 2-bromo-6-nitrophenol, which undergoes reduction to 2-bromo-6-aminophenol, followed by cyclization, a Suzuki coupling reaction, and finally hydrolysis to yield the target biphenyl precursor. google.com Another approach involves the reduction of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of ferric hydroxide (B78521) and silica (B1680970) gel. chemicalbook.com
Diazo Coupling and Condensation Cyclization Reactions in Ester Synthesis
The formation of the central hydrazone linkage in the Eltrombopag structure is accomplished through a diazo coupling reaction. google.com The process begins with the diazotization of the amino group on 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid. This is typically achieved by treating the amino acid with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures (e.g., under ice-cooling) to form a reactive diazonium salt. google.com
This diazonium intermediate is then coupled with an alkyl acetoacetate (e.g., ethyl acetoacetate). google.com This coupling reaction yields a hydrazono intermediate, specifically (Z)-2-[3'-(2'-hydroxy-3-carboxylic acid biphenyl)hydrazono]-3-oxo-butyric acid alkyl ester. google.com
Following the coupling, a condensation cyclization reaction is performed. The hydrazono intermediate is reacted with 3,4-dimethylphenylhydrazine. This step forms the pyrazolone ring, completing the core structure of Eltrombopag. google.com When ethyl acetoacetate is used as the starting material, this sequence of reactions leads to the formation of Eltrombopag, which contains a free carboxylic acid. The ethyl ester would be the direct product if the starting biphenyl component was an ethyl ester, or it can be formed through a subsequent esterification step.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, which is a significant challenge in multi-step syntheses. chemicalbook.com Key parameters that are frequently adjusted include reactant molar ratios, solvent systems, temperature, and reaction time.
For the diazo coupling reaction, the molar ratio of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid to the alkyl acetoacetate is typically maintained in the range of 1:1.0 to 1:2.0. google.com The choice of solvent is also crucial; a mixed solvent system of an organic solvent and water is often employed. Suitable organic solvents include methanol (B129727), ethanol (B145695), isopropanol, acetonitrile, or N,N-dimethylformamide (DMF), with a common volume ratio of organic solvent to water being between 1:0.5 and 1:2.0. google.com
In subsequent steps, such as the condensation cyclization, temperature and reaction time are critical. For instance, the reaction between the hydrazono intermediate and 3,4-dimethylphenylhydrazine may be heated to 100°C for up to 24 hours to ensure completion. google.com Throughout the synthesis, purification of intermediates is essential to prevent the carry-over of impurities into the final drug substance. researchgate.net
Strategies for Esterification of Carboxylic Acid Moieties in Complex Structures
The conversion of the carboxylic acid group in the Eltrombopag structure to its corresponding ethyl ester requires specific esterification strategies that are compatible with the molecule's other functional groups.
The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, often serving as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com
For complex molecules, milder conditions may be necessary to avoid degradation or side reactions. Alternative methods include using activating agents. For example, trimethylsilyl (B98337) chloride (TMSCl) can be used as both an acid catalyst (generating HCl in situ) and a dehydrating agent. mdpi.com Another approach involves using coupling reagents like carbodiimides or Lewis acids such as titanium tetrachloride (TiCl₄), which can facilitate ester formation under mild, neutral conditions. mdpi.com The formation of an "eltrombopag olamine ester" has been reported as a thermal degradation product, indicating the susceptibility of the carboxylic acid group to esterification. asianpubs.org
Isolation and Purification Techniques for Synthetic Intermediates and Final Ester Product
The isolation and purification of Eltrombopag Ethyl Ester and its precursors are essential for ensuring the quality and purity of the final compound. Standard laboratory and industrial techniques are employed at various stages of the synthesis.
Filtration: This is a fundamental technique used to separate solid products from liquid reaction mixtures or solutions. After a reaction is complete and the product has precipitated, it can be collected by filtration. google.com
Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is cooled slowly, allowing pure crystals of the desired compound to form while impurities remain in the solution. For example, Eltrombopag has been recrystallized from methanol to yield a solid with high purity. google.com
Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is used. The crude product is passed through a stationary phase (like silica gel) with a mobile phase (a solvent or solvent mixture), and separation occurs based on the differential adsorption of the components. This technique has been used to purify derivatives and impurities of Eltrombopag. asianpubs.org
Solvent/Anti-Solvent Precipitation: Purification can also be achieved by dissolving the crude product in a good solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) and then adding an "anti-solvent" (e.g., ethanol or methanol) in which the product is insoluble, causing it to precipitate out in a purer form. asianpubs.orggoogle.com This method is effective for controlling certain impurities to levels below 0.15%. asianpubs.org
Derivatization and Analog Preparation Studies from this compound
This compound can serve as a scaffold for the preparation of various derivatives and analogs for structure-activity relationship (SAR) studies. The functional groups present in the molecule—the ester, the phenolic hydroxyl, the pyrazolone ring, and the hydrazone linkage—offer multiple sites for chemical modification.
The ethyl ester group itself can be transformed into other functional groups. For instance, hydrolysis under basic conditions (e.g., using lithium hydroxide) would revert it to the parent carboxylic acid, Eltrombopag. google.com Amidation, by reacting the ester with an amine, could produce a range of amide derivatives.
The phenolic hydroxyl group is another site for derivatization. It can be alkylated or acylated to produce ether or ester analogs, respectively. Such modifications could influence the molecule's binding affinity and pharmacokinetic properties. The synthesis of related compounds and potential impurities, such as the eltrombopag olamine ester, demonstrates that the core structure can undergo further chemical transformations. asianpubs.orgasianpubs.org
The following interactive table summarizes the key reactants and products in the synthesis of the Eltrombopag core structure.
| Reaction Step | Starting Material(s) | Reagent(s) | Product/Intermediate | Reference(s) |
| Diazotization | 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid | Sodium nitrite, Hydrochloric acid | Biphenyl-3-carboxy-2-hydroxy-3′-diazonium chloride | google.comasianpubs.org |
| Diazo Coupling | Diazonium salt intermediate, Ethyl acetoacetate | Sodium acetate (B1210297) in ethanol/water | (Z)-2-[3'-(2'-hydroxy-3-carboxylic acid biphenyl)hydrazono]-3-oxo-butyric acid ethyl ester | google.com |
| Condensation Cyclization | Hydrazono intermediate, 3,4-dimethylphenylhydrazine | Heat | Eltrombopag | google.com |
| Esterification | Eltrombopag | Ethanol, Acid catalyst | This compound | masterorganicchemistry.commasterorganicchemistry.com |
Metabolic and Biotransformational Pathways of Eltrombopag Ethyl Ester
In Vitro Enzymatic Hydrolysis of the Ethyl Ester Moiety
The primary metabolic pathway for an ester prodrug like Eltrombopag (B601689) ethyl ester is expected to be the hydrolytic cleavage of its ethyl ester group. This biotransformation is a crucial activation step, releasing the active carboxylic acid moiety, Eltrombopag, and a small ethanol (B145695) molecule. This reaction is typically catalyzed by a superfamily of enzymes known as carboxylesterases. nih.gov
Identification of Involved Carboxylesterases (e.g., Human Carboxylesterase 1 (CES1))
In humans, drug metabolism via ester hydrolysis is predominantly carried out by two major carboxylesterases: CES1 and CES2. nih.gov These enzymes exhibit distinct tissue distribution and substrate specificities.
Human Carboxylesterase 1 (CES1): CES1 is highly expressed in the liver, which is the principal site of metabolism for many xenobiotics. nih.gov It is also found in other tissues such as the lungs and kidneys. CES1 generally shows a preference for substrates with a small alcohol group and a larger acyl group. Given that Eltrombopag ethyl ester possesses a small ethyl alcohol moiety, it is a probable substrate for hepatic CES1. The activation of the widely used antiviral prodrug oseltamivir (B103847), also an ethyl ester, is efficiently catalyzed by CES1 in the liver. nih.gov
Human Carboxylesterase 2 (CES2): CES2 is most abundant in the small intestine and is also present in the liver and kidney, though at lower levels than CES1. nih.gov It typically hydrolyzes esters with larger alcohol groups and smaller acyl groups.
While specific studies confirming the role of these enzymes in the hydrolysis of this compound are not available, its structure strongly suggests that hepatic CES1 would be the primary enzyme responsible for its conversion to Eltrombopag following systemic absorption.
Kinetics of Ester Cleavage in Cellular and Subcellular Systems
The efficiency and rate of prodrug activation are determined through kinetic studies in various biological systems. Such investigations for this compound would likely be performed using:
Subcellular Fractions: Human liver microsomes and S9 fractions, which contain a high concentration of metabolic enzymes including carboxylesterases.
Cellular Systems: Freshly isolated or cryopreserved human hepatocytes, which provide a more complete and physiologically relevant model of hepatic metabolism.
These studies would characterize the enzyme kinetics, typically by determining the Michaelis-Menten constants:
Kₘ (Michaelis constant): Represents the substrate concentration at which the hydrolysis rate is half of the maximum, indicating the enzyme's affinity for the substrate.
Vₘₐₓ (Maximum velocity): Represents the maximum rate of the enzymatic reaction.
Although specific kinetic parameters for this compound have not been published, this type of analysis is fundamental to understanding the rate and capacity of its conversion to the active drug, which influences the pharmacokinetic profile of Eltrombopag.
Characterization of Biotransformation Products, including Eltrombopag
The initial and most critical biotransformation product of this compound is Eltrombopag . This conversion is essential for the compound's therapeutic activity. Once formed, Eltrombopag is extensively metabolized through several pathways. tga.gov.auglobalrph.com Studies conducted with radiolabeled Eltrombopag have identified multiple metabolites, which are considered secondary biotransformation products originating after the initial hydrolysis of the ester. nih.gov
The major metabolic pathways for Eltrombopag involve cleavage, oxidation, and conjugation. globalrph.com Key metabolites identified in plasma, urine, and feces include:
M1: A mono-oxygenation product. nih.gov
M2: An acyl glucuronide of Eltrombopag. nih.gov
M3 and M4: Products resulting from the cleavage of the hydrazine (B178648) linkage. nih.gov
M5, M6, and M7: Glutathione-related conjugates. nih.gov
Table 1: Major Metabolites of Eltrombopag (Following Hydrolysis of this compound)
| Metabolite ID | Description | Location Detected |
| Eltrombopag | Active parent drug; primary product of ester hydrolysis | Plasma |
| M1 | Mono-oxygenation product | Plasma |
| M2 | Acyl glucuronide conjugate | Plasma |
| M3 & M4 | Hydrazine cleavage products | Urine |
| M5, M6, & M7 | Glutathione conjugates | Feces |
This table is based on the known metabolism of Eltrombopag.
Investigation of Other Potential Metabolic Pathways (e.g., oxidation, conjugation)
While hydrolysis is the expected primary metabolic event for this compound, it is theoretically possible for the intact ester to undergo other transformations, such as oxidation or conjugation, prior to ester cleavage. However, for most ester prodrugs, hydrolysis is a rapid process that precedes other metabolic reactions.
The significant metabolic pathways identified for the active Eltrombopag molecule are well-characterized and include: tga.gov.au
Oxidation: Mediated primarily by the cytochrome P450 enzymes CYP1A2 and CYP2C8. fda.govtga.gov.au This pathway leads to the formation of hydroxylated metabolites like M1.
Conjugation:
Glucuronidation: Eltrombopag is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3, to form acyl glucuronides (M2). globalrph.comfda.gov
Glutathione Conjugation: Eltrombopag can be metabolized to a reactive intermediate which is then detoxified by conjugation with glutathione, leading to metabolites M5, M6, and M7 found in feces. nih.gov
Cleavage: Bacteria in the lower gastrointestinal tract may be responsible for cleavage pathways. tga.gov.au
Comparative Metabolic Profiling with Eltrombopag and Other Ester Prodrug Models
A comparative analysis highlights the distinct metabolic profiles of the this compound prodrug and its active metabolite, Eltrombopag.
This compound vs. Eltrombopag: The metabolism of the ethyl ester is characterized by a single, primary activation step: hydrolysis. This is a common strategy to improve the physicochemical properties or pharmacokinetics of a parent drug. In stark contrast, the resulting Eltrombopag molecule undergoes a complex, multi-pathway metabolism involving oxidation, conjugation with different endogenous molecules, and cleavage. The prodrug's metabolism is simple and focused on drug release, while the active drug's metabolism is diverse and geared towards detoxification and elimination. nih.gov
This compound vs. Other Ester Prodrug Models: The metabolic activation of this compound is analogous to that of other successful ethyl ester prodrugs. For example, oseltamivir (Tamiflu®) is an ethyl ester prodrug that is inactive until hydrolyzed by hepatic CES1 to its active form, oseltamivir carboxylate. nih.gov Similarly, the antihypertensive drug enalapril (B1671234) is an ethyl ester that requires hydrolysis by CES1 to form the active dicarboxylic acid, enalaprilat. This prodrug strategy, reliant on carboxylesterase-mediated hydrolysis, is a well-established principle in medicinal chemistry to deliver an active carboxylic acid drug.
Preclinical Pharmacological Evaluation and Mechanistic Insights for Eltrombopag Ethyl Ester
In Vitro Assessment of Direct Cellular Activity
The in vitro cellular activities described in this section are attributed to Eltrombopag (B601689).
Evaluation of Receptor Binding Affinity
Eltrombopag is a nonpeptide thrombopoietin receptor (TpoR) agonist. nih.gov Unlike endogenous thrombopoietin (Tpo), which binds to the extracellular domain of the TpoR, Eltrombopag interacts with the transmembrane domain of the human TpoR. nih.gov This distinct binding site means that Eltrombopag does not compete with endogenous Tpo for binding and may act synergistically with it. nih.gov The activation of the TpoR by Eltrombopag is species-specific, with activity demonstrated in human and chimpanzee cells, but not in murine cells unless they are transfected with the human TpoR. scienceopen.comresearchgate.net This specificity is attributed to the distinct pharmacophore of the biarylhydrazone class of compounds to which Eltrombopag belongs. scienceopen.com
Investigation of Signaling Pathway Modulation in Cell Lines
Upon binding to the TpoR, Eltrombopag activates intracellular signaling cascades. nih.gov The primary pathway stimulated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov Specifically, studies have shown that Eltrombopag induces the phosphorylation of STAT proteins, which is a critical step in the signaling cascade that leads to megakaryocyte proliferation and differentiation. drugbank.com In addition to the JAK/STAT pathway, Eltrombopag has also been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov However, unlike Tpo, Eltrombopag does not appear to activate the AKT pathway. drugbank.com
Assessment of Effects on Cell Proliferation, Differentiation, and Apoptosis in Relevant Preclinical Models
Eltrombopag has demonstrated significant effects on cell proliferation, differentiation, and apoptosis in various preclinical models.
Proliferation and Differentiation:
In human CD34+ bone marrow cells, Eltrombopag has been shown to stimulate proliferation and differentiation into CD41+ megakaryocytes, the precursors to platelets. nih.gov This activity is dependent on the expression of TpoR. scienceopen.com Studies in patients with aplastic anemia have indicated that Eltrombopag may promote the expansion of multipotent progenitor cells (MPPs), which are capable of differentiating into various blood cell lineages. htct.com.br
Interestingly, Eltrombopag has also been found to inhibit the proliferation of leukemia cells. researchgate.netnih.gov This anti-proliferative effect is reported to be independent of the TpoR and is linked to a reduction in intracellular iron levels. researchgate.netnih.gov In leukemia cell lines, Eltrombopag was observed to cause a decrease in the cell division rate and a block in the G1 phase of the cell cycle. nih.gov
Apoptosis:
In the context of TpoR-positive cells, Eltrombopag has demonstrated anti-apoptotic activity. For instance, in 32D-MPL cells, Eltrombopag, similar to recombinant human Tpo, reduced apoptosis induced by cytokine withdrawal. nih.gov This effect is associated with the modulation of BCL-2 family proteins. nih.gov
Conversely, in acute myeloid leukemia (AML) cells, Eltrombopag has been shown to induce apoptosis, contributing to its anti-leukemic effects. researchgate.net
Table 1: Summary of In Vitro Effects of Eltrombopag on Cellular Processes
| Cellular Process | Cell Type/Model | Observed Effect | TpoR-Dependent |
| Proliferation | Human CD34+ bone marrow cells | Stimulation of proliferation | Yes |
| Leukemia cell lines (human and murine) | Inhibition of proliferation, G1 cell cycle block | No | |
| Differentiation | Human CD34+ bone marrow cells | Differentiation into megakaryocytes | Yes |
| Leukemia cell lines (human) | Induction of differentiation | No | |
| Apoptosis | TpoR-positive cells (e.g., 32D-MPL) | Inhibition of apoptosis | Yes |
| Acute Myeloid Leukemia (AML) cells | Induction of apoptosis | No |
Studies in Ex Vivo Biological Systems
Assessment of Ester Hydrolysis and Eltrombopag Generation in Tissue Homogenates or Blood Samples
There is a lack of available scientific literature detailing the hydrolysis of Eltrombopag Ethyl Ester to Eltrombopag in human or animal tissue homogenates or blood samples. Such studies would be essential to confirm that this compound acts as a prodrug and to determine the rate and extent of its conversion to the active Eltrombopag molecule in a biological matrix. The metabolism of Eltrombopag itself is known to occur primarily through cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine. drugbank.com
Functional Assays in Isolated Cell Populations Relevant to Eltrombopag Activity
Functional assays using isolated cell populations have been crucial in elucidating the activity of Eltrombopag.
In studies with purified bone marrow CD34+ cells from patients with aplastic anemia, ex vivo treatment with Eltrombopag was shown to rescue hematopoietic stem cells from damage related to anti-thymocyte globulin therapy. nih.gov This suggests a protective and supportive role for Eltrombopag on hematopoietic progenitors.
Furthermore, in studies on macrophages isolated from patients with immune thrombocytopenia (ITP), Eltrombopag was found to modulate macrophage polarization. It appeared to mediate a switch from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.govnih.gov This immunomodulatory effect could contribute to its therapeutic efficacy in ITP. nih.gov
Ex vivo studies on platelets from ITP patients treated with Eltrombopag have also been conducted. These studies, using whole blood flow cytometry, showed that Eltrombopag did not cause platelet activation or hyper-reactivity, even when platelet counts increased. nih.gov
Preclinical Pharmacokinetic (PK) Disposition in Animal Models
Absorption and Distribution Characteristics in Non-Human Species
Following oral administration, Eltrombopag is absorbed, with peak plasma concentrations observed between 2 to 6 hours in human studies, a timeframe that guided preclinical assessments. nih.gov Although the absolute oral bioavailability has not been formally established in humans, studies based on urinary and fecal excretion of drug-related material estimate it to be at least 52%. nih.govfda.gov
In animal models, Eltrombopag demonstrates high binding to plasma proteins, particularly albumin, with levels exceeding 99.9%. nih.gov This extensive protein binding limits the volume of distribution. Studies have shown that the concentration of Eltrombopag in blood cells is approximately 50% to 79% of plasma concentrations. drugbank.com
Distribution studies in rats indicated that Eltrombopag could be transferred from dams to pups via lactation, suggesting the potential for exposure in nursing offspring. nih.gov
Table 1: Preclinical Distribution Parameters for Eltrombopag
| Parameter | Finding | Species Context | Citation |
|---|---|---|---|
| Plasma Protein Binding | > 99.9% (predominantly to albumin) | Human plasma (in vitro) | nih.gov |
| Blood Cell Concentration | 50% to 79% of plasma concentrations | Based on radiolabel study | drugbank.com |
| Lactational Transfer | Detected in plasma of F1 rat pups | Rats | nih.gov |
Excretion Pathways and Clearance Mechanisms
The elimination of Eltrombopag has been thoroughly investigated in preclinical models, identifying the liver as the primary organ for clearance. nih.govresearchgate.net
Excretion: The predominant route of excretion for Eltrombopag and its metabolites is through the feces. nih.gov In a human radiolabel study, which provides a model for understanding preclinical findings, approximately 59% of an administered dose was recovered in the feces, with about 20% of that being unchanged Eltrombopag. nih.govnih.gov Renal excretion is a less significant pathway for the parent drug; unchanged Eltrombopag is not detected in urine. nih.govnih.gov However, metabolites of Eltrombopag are present in urine, accounting for approximately 31% of the dose. nih.govnih.gov
In rat-specific studies, it was demonstrated that about 40% of unchanged Eltrombopag was excreted into the bile over 72 hours, while urinary excretion was minimal (less than 0.02%), confirming that hepatobiliary excretion is the main elimination route. nih.govresearchgate.net
Metabolism and Clearance: Eltrombopag is extensively metabolized before excretion. The primary metabolic pathways include cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine. nih.govdrugbank.com In vitro studies have identified cytochrome P450 enzymes CYP1A2 and CYP2C8 as responsible for its oxidative metabolism, while UGT1A1 and UGT1A3 are involved in glucuronidation. fda.govdrugbank.com
Table 2: Preclinical Clearance and Excretion Parameters for Eltrombopag
| Parameter | Finding | Species Context | Citation |
|---|---|---|---|
| Primary Excretion Route | Feces (~59% of dose) | Human data, informs preclinical view | nih.gov |
| Unchanged Drug in Feces | ~20% of dose | Human data, informs preclinical view | nih.gov |
| Metabolites in Urine | ~31% of dose | Human data, informs preclinical view | nih.gov |
| Unchanged Drug in Urine | Not detectable | Human and Rat studies | nih.govnih.gov |
| Biliary Excretion | ~40% of unchanged drug over 72h | Rats | nih.gov |
| Primary Clearance Organ | Liver | Rats | nih.govresearchgate.net |
| Metabolic Pathways | Cleavage, Oxidation, Glucuronidation | In vitro | nih.govdrugbank.com |
| Rate-Limiting Step | Hepatic Uptake | Rats | nih.gov |
Structure Activity Relationship Sar Studies Centered on the Ethyl Ester Moiety
Impact of Esterification on Receptor Binding and Activation
There is no publicly available data from direct experimental studies that investigates the impact of the ethyl esterification of Eltrombopag (B601689) on its binding affinity to the thrombopoietin receptor (TPO-R) or its subsequent activation. Eltrombopag, the parent compound, interacts with the transmembrane domain of the TPO-R, leading to the proliferation and differentiation of megakaryocytes. The modification of the carboxylic acid group to an ethyl ester would alter the electronic and steric properties of this region of the molecule, which could theoretically influence receptor interaction. However, without experimental evidence, any discussion on the precise impact remains speculative.
Role of the Ethyl Ester in Membrane Permeability and Cellular Uptake
Specific studies detailing the role of the ethyl ester moiety in the membrane permeability and cellular uptake of Eltrombopag Ethyl Ester have not been identified in the reviewed literature. Generally, the esterification of a carboxylic acid to an ethyl ester increases the lipophilicity of a molecule. This increased lipophilicity can, in principle, enhance passive diffusion across cell membranes. However, the actual effect on cellular uptake for this specific compound has not been experimentally determined and published.
Influence of Ester Modification on Metabolic Stability and Bioavailability of the Parent Compound
The metabolism of the parent compound, Eltrombopag, is known to proceed primarily through cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine. drugbank.com
Rational Design Principles for Ester-Based Modifications in Drug Development
While there are well-established rational design principles for employing ester-based modifications in drug development to create prodrugs with improved pharmacokinetic properties, there is no specific information in the literature applying these principles to Eltrombopag for the development of an ethyl ester derivative for therapeutic use. The identification of this compound has been in the context of it being an impurity formed during the manufacturing process of Eltrombopag olamine. asianpubs.orgresearchgate.net
The general principles for designing ester prodrugs include:
Enhancing Lipophilicity: To improve absorption of poorly permeable drugs.
Improving Stability: To protect a drug from degradation in the gastrointestinal tract.
Targeted Delivery: By designing esters that are cleaved by specific enzymes at the target site.
Prolonging Duration of Action: By creating a depot effect from which the active drug is slowly released.
However, the application and exploration of these principles specifically for an ethyl ester of Eltrombopag have not been documented in the available scientific literature.
Role of Eltrombopag Ethyl Ester in Pharmaceutical Development and Quality Control
Eltrombopag (B601689) Ethyl Ester as a Reference Standard for Analytical Method Development and Validation
In the production of pharmaceuticals, reference standards are indispensable tools for maintaining quality and consistency. Eltrombopag Ethyl Ester serves as a high-quality reference standard for the development and validation of analytical methods. aquigenbio.comsynzeal.comcleanchemlab.com These standards are crucial for a variety of applications, including method validation (AMV), quality control (QC) testing, and in submissions for Abbreviated New Drug Applications (ANDAs). aquigenbio.comsynzeal.comcleanchemlab.com The availability of well-characterized this compound allows analytical scientists to accurately identify and quantify this specific impurity in batches of the Eltrombopag active pharmaceutical ingredient (API). cleanchemlab.comsynzeal.com
The use of this compound as a reference material ensures that the analytical methods employed are specific, sensitive, and accurate for its detection. synzeal.com For instance, in High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) methods, the reference standard is used to determine the retention time and response factor of the impurity, enabling its precise quantification. researchgate.netresearchgate.net Suppliers of this reference standard provide comprehensive characterization data, which may include details on its chemical structure and purity, ensuring its suitability for regulatory purposes and potential traceability to pharmacopeial standards like the United States Pharmacopeia (USP). aquigenbio.comsynzeal.comusp.org
Table 1: Chemical Identity of this compound
| Attribute | Details | Source(s) |
|---|---|---|
| Chemical Name | ethyl (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate | synzeal.comcleanchemlab.com |
| Molecular Formula | C27H26N4O4 | lgcstandards.com |
| Molecular Weight | 470.5 g/mol | synzeal.com |
| CAS Number | 3077185-45-3 | synzeal.com |
| Typical Purity | >95% (HPLC) | lgcstandards.com |
Identification and Control of this compound as a Potential Impurity in Eltrombopag Drug Substance
The control of impurities is a fundamental aspect of pharmaceutical manufacturing to ensure patient safety. researchgate.net this compound is identified as a potential process-related impurity in Eltrombopag. researchgate.netorientjchem.org Process-related impurities are substances that are formed during the manufacturing process and are not the intended final product. The identification and quantification of such impurities are critical for assessing the purity, reliability, and safety of Eltrombopag. daicelpharmastandards.com
This compound is primarily formed through an esterification reaction. This occurs when the carboxylic acid functional group of the Eltrombopag molecule reacts with ethanol (B145695). This reaction can be promoted under certain conditions encountered during synthesis or storage.
Esterification with Solvents: The most likely pathway for the formation of this compound is the reaction of Eltrombopag free acid with ethanol if it is used as a solvent or is present as a residual solvent in the reaction mixture. patsnap.com A patent describing a synthesis method for Eltrombopag mentions the use of an ethyl ester intermediate, (Z)-2-[3'-(2'-hydroxy-3-carboxylic acid biphenyl)hydrazono]-3-oxobutanoic acid ethyl ester, which is subsequently reacted to form the final compound. patsnap.com If ethanol is used in purification or recrystallization steps, it can lead to the formation of the ethyl ester impurity.
To minimize the presence of this compound in the final drug substance, several mitigation strategies are employed throughout the manufacturing process and product lifecycle.
Control of Raw Materials and Solvents: A primary strategy is to avoid or strictly limit the use of ethanol in the final stages of Eltrombopag synthesis and purification. If its use is unavoidable, stringent controls on the amount of residual ethanol are necessary.
Optimization of Reaction Conditions: Controlling reaction parameters such as temperature and reaction time is crucial. As thermal degradation can lead to ester formation, conducting reactions at the lowest effective temperature and for the shortest necessary duration can minimize the formation of this impurity. asianpubs.org
Purification Techniques: Robust purification methods are essential to remove any this compound that may have formed. Techniques such as recrystallization using non-ethanolic solvent systems or chromatography can effectively separate the impurity from the API. asianpubs.org For example, research on controlling a different Eltrombopag impurity involved implementing purification with a mixture of DMSO and ethanol, demonstrating that tailored solvent systems are key to impurity removal. asianpubs.org
Proper Storage Conditions: To prevent degradation during storage, Eltrombopag and its drug product are stored at controlled room temperature, typically between 20°C and 25°C (68°F to 77°F), and protected from excessive heat and moisture. webmd.comfamiliprix.comnih.gov Adhering to these conditions minimizes the risk of degradation reactions that could form this compound over the product's shelf life.
Table 2: Impurity Mitigation and Control Approaches
| Strategy | Description | Relevant Findings |
|---|---|---|
| Process Chemistry Control | Avoidance of ethanol in final synthesis/purification steps. | Esterification with residual solvents is a known impurity formation pathway. |
| Parameter Optimization | Minimize reaction temperature and duration to prevent thermal degradation. | Thermal stress is a confirmed degradation pathway for Eltrombopag, and esterification has been observed as a result. asianpubs.orgnih.gov |
| Purification | Utilize specific purification steps like chromatography or recrystallization with appropriate solvents to remove the ester impurity. | Purification with specific solvent mixtures has been shown to effectively control other impurities in Eltrombopag. asianpubs.org |
| Storage and Handling | Store the API and drug product at controlled room temperature, protected from heat. | Standard storage conditions for Eltrombopag are designed to ensure stability and prevent degradation. webmd.comnih.gov |
Compliance with Regulatory Guidelines for Impurity Control (e.g., ICH Q3A)
The control of impurities in new drug substances is mandated by international regulatory guidelines to ensure product quality and patient safety. researchgate.net The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on this topic, with ICH Q3A(R2) specifically addressing impurities in new drug substances. dntb.gov.ua
According to ICH Q3A, impurities present above a certain threshold (typically 0.10% or 0.15%) must be identified, and if present at higher levels, they must be qualified, meaning their safety must be established. researchgate.netasianpubs.org The development and validation of analytical methods to detect and quantify impurities like this compound are carried out in accordance with ICH Q2(R1) guidelines. researchgate.netdergipark.org.tr
The control of this compound is therefore a regulatory requirement. Manufacturers must demonstrate to regulatory agencies like the FDA that this impurity is consistently controlled below the specified limit in every batch of the drug substance. fda.gov This is achieved by setting appropriate specifications for the impurity, which are based on data from batch analyses, stability studies, and knowledge of the impurity's formation and fate. researchgate.neteuropa.eu Research on an Eltrombopag precursor, for instance, involved setting control limits for impurities based on fate, spike-purge, and carryover studies, in accordance with ICH guidelines. researchgate.net This rigorous, science-based approach ensures that the potential risks associated with impurities such as this compound are effectively managed.
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| Eltrombopag |
| This compound |
| Eltrombopag Olamine |
| (Z)-2-[3'-(2'-hydroxy-3-carboxylic acid biphenyl)hydrazono]-3-oxobutanoic acid ethyl ester |
| Ethanol |
| Dimethyl Sulfoxide (B87167) (DMSO) |
Emerging Research and Future Directions for Eltrombopag Ethyl Ester
Application of Advanced Computational Chemistry and In Silico Modeling
The use of computational tools is pivotal in modern pharmaceutical science, allowing for the prediction and analysis of molecular behavior without the need for extensive laboratory experiments. For Eltrombopag (B601689) Ethyl Ester, these in silico methods provide a foundational understanding of its potential biological interactions and pharmacokinetic profile.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule, or ligand, binds to a receptor and the stability of the resulting complex. While specific studies on Eltrombopag Ethyl Ester are not yet prevalent in published literature, extensive research on its parent compound, Eltrombopag, provides a clear blueprint for future investigations.
For instance, molecular docking studies on Eltrombopag have been used to explore its binding mechanisms with various biological targets, including DNA and the Ag85 complex enzyme in tuberculosis research. quickcompany.in These simulations calculate the binding affinity, representing the strength of the interaction, and identify key amino acid residues involved in forming hydrogen bonds and other stabilizing forces.
Following docking, MD simulations can be employed to evaluate the stability of the ligand-protein complex over time. Key metrics analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over the course of the simulation, indicating structural stability. A stable complex will show minimal fluctuation in its RMSD value.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be crucial for ligand binding.
Radius of Gyration (RoG): Assesses the compactness of the protein structure. A consistent RoG suggests the protein maintains its structural integrity upon ligand binding.
By applying these established computational models to this compound, researchers can generate hypotheses about its potential off-target interactions, compare its binding profile to that of the parent drug, and guide further experimental studies.
Table 1: Illustrative Metrics from a Hypothetical Molecular Dynamics Simulation
| Simulation Metric | Description | Hypothetical Value for Stable Complex |
|---|---|---|
| Average RMSD | Overall structural stability of the protein-ligand complex. | < 0.2 nm |
| Average RMSF | Flexibility of individual protein residues. | 0.1 - 0.3 nm |
| Average Radius of Gyration (RoG) | Compactness of the protein structure over time. | Stable at ~1.8 nm |
The pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its potential as a therapeutic agent. Unfavorable ADME properties are a major cause of failure for drug candidates during development. daicelpharmastandards.com In silico ADME modeling uses a compound's chemical structure to predict these properties, offering a rapid and cost-effective screening method.
For this compound, predictive models can estimate a range of physicochemical and pharmacokinetic parameters. These computational techniques analyze factors such as molecular weight, polarity, and hydrogen bonding capacity to forecast how the compound will behave in the body. This is particularly relevant for an ester derivative, as esterification is a common strategy to modify a parent drug's ADME profile, often to enhance absorption.
Predictive ADME models can screen for properties such as:
Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Estimates whether the compound can cross the protective barrier surrounding the brain.
CYP450 Enzyme Inhibition: Assesses the potential for the compound to interfere with the metabolism of other drugs, a key factor in drug-drug interactions. In vitro studies have identified CYP1A2 and CYP2C8 as enzymes responsible for the oxidative metabolism of Eltrombopag.
Lipinski's Rule of Five: A guideline to evaluate drug-likeness and the likelihood of oral bioavailability.
Table 2: Illustrative In Silico ADME Predictions for this compound
| ADME Property | Predicted Outcome | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | No | Low risk of interacting with drugs metabolized by this enzyme. |
| Lipinski's Rule Violations | 0 | Good drug-like properties. |
Exploration of this compound as a Chemical Probe for Biological Pathways
A chemical probe is a small molecule used to study and manipulate a biological process or target. While Eltrombopag's primary mechanism is the stimulation of the thrombopoietin (TPO) receptor, research suggests it may have other biological effects, such as immunomodulatory activities. nih.govyoutube.commdpi.com These secondary activities present an opportunity for derivatives like this compound to be used as chemical probes.
The esterification of the carboxylic acid group in Eltrombopag to form the ethyl ester alters the molecule's polarity and charge. This modification could potentially change its cellular uptake, protein binding specificity, and metabolic stability. By comparing the biological effects of Eltrombopag and its ethyl ester, researchers could:
Investigate Structure-Activity Relationships: Determine if the free carboxylic acid group is essential for certain off-target effects.
Probe Metabolic Pathways: Use the ester as a tool to study the enzymes responsible for ester hydrolysis in specific cell types or tissues.
Explore Novel Targets: Assess whether the ethyl ester has a different or more potent interaction with secondary biological targets, such as those involved in the immunomodulatory effects observed with the parent drug.
The development of this compound as a chemical probe would require rigorous characterization of its specificity and mechanism of action. However, its structural relationship to a well-documented drug makes it an intriguing candidate for exploring the complex pharmacology associated with Eltrombopag.
Novel Synthetic Routes for Efficient and Environmentally Sustainable Production
This compound is primarily required as a certified reference material for the quality control of Eltrombopag drug products. The synthesis of such impurities is a critical aspect of pharmaceutical manufacturing. There is a continuous drive within the industry to develop alternative preparative routes that are more efficient and environmentally friendly. google.com This includes processes that involve fewer steps, use less expensive and safer reagents, and generate less chemical waste. google.com
The synthesis of Eltrombopag and its related compounds can be complex. Research into novel synthetic pathways for impurities like this compound focuses on several key areas:
Process Optimization: Improving reaction conditions (e.g., temperature, catalysts, solvents) to increase yield and purity, thereby reducing the need for extensive purification steps that consume large amounts of solvents.
Green Chemistry Principles: Incorporating principles such as the use of renewable feedstocks, less hazardous chemical intermediates, and catalytic reagents over stoichiometric ones. For example, replacing traditional solvents with more benign alternatives like ethanol (B145695) or water where possible. quickcompany.in
Developing improved synthetic methods for this compound not only ensures a reliable supply for analytical purposes but also contributes to the broader goal of making pharmaceutical manufacturing more sustainable and cost-effective.
Theoretical Contributions to Prodrug Strategy and Pharmaceutical Impurity Management
The study of this compound offers valuable theoretical insights into two key areas of pharmaceutical science: impurity management and prodrug design.
As a known process-related impurity, the effective management of this compound is crucial for ensuring the safety and efficacy of the final Eltrombopag drug product. daicelpharmastandards.comasianpubs.orgpharmaffiliates.comallmpus.com Regulatory agencies require strict control and characterization of any impurity. The synthesis and availability of pure this compound as a reference standard is essential for:
Analytical Method Development: Creating and validating analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify the impurity in batches of the active pharmaceutical ingredient (API). synzeal.com
Setting Specification Limits: Establishing acceptable levels of the impurity in the final drug product based on safety and stability data.
Forced Degradation Studies: Understanding the conditions under which the parent drug might degrade to form the ethyl ester impurity.
From a theoretical standpoint, this compound can also inform prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. Esterification is a common prodrug strategy used to enhance properties like oral absorption or to mask a bitter taste. By studying the chemical and metabolic stability of the naturally occurring ethyl ester impurity—for example, its rate of hydrolysis back to the active Eltrombopag acid in plasma or liver microsomes—researchers can gain valuable data. This information can be used to build predictive models for how other, intentionally designed ester-based prodrugs of Eltrombopag might behave, potentially leading to the development of new formulations with improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Eltrombopag Ethyl Ester in laboratory settings?
- Methodological Answer : Synthesis should prioritize reproducibility, with detailed documentation of reaction conditions (e.g., solvent systems, catalysts, temperature). Characterization requires high-resolution analytical techniques such as HPLC (for purity assessment), NMR spectroscopy (structural confirmation), and mass spectrometry (molecular weight validation). Impurity profiling, including derivatives like N-Nitroso Eltrombopag Methyl Ester, must comply with regulatory guidelines (e.g., USP/EP standards) . Experimental protocols should align with published structural data and ensure batch-to-batch consistency .
Q. How can researchers validate analytical methods for quantifying this compound in complex biological matrices?
- Methodological Answer : Method validation (AMV) should follow ICH guidelines, including parameters like specificity, linearity, accuracy, and precision. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate results with orthogonal techniques (e.g., LC-MS/MS vs. UV spectrophotometry) to resolve discrepancies. Reference standards must be traceable to pharmacopeial monographs .
Advanced Research Questions
Q. What experimental designs are optimal for investigating this compound’s interaction with thrombopoietin (TPO) receptors?
- Methodological Answer : Employ in vitro receptor-binding assays using recombinant TPO receptors (e.g., Rat C-MPL protein expressed in HEK293 cells) to measure agonist activity . Pair these with molecular docking studies to identify binding sites and affinity. For in vivo models, use thrombocytopenic animal cohorts with controlled variables (e.g., age, baseline platelet counts). Validate findings using competitive binding assays and site-directed mutagenesis to confirm mechanistic insights .
Q. How should researchers address contradictory data on this compound’s efficacy across different experimental models?
- Methodological Answer : Conduct a systematic meta-analysis of dose-response relationships and pharmacokinetic parameters (e.g., bioavailability, half-life) across models. Investigate species-specific receptor polymorphisms or metabolic pathways that may alter drug activity. Use in silico simulations to predict cross-species translatability. Document methodological variations (e.g., administration routes, formulation excipients) that could explain discrepancies .
Q. What strategies are recommended for elucidating the compound’s off-target effects in non-platelet lineages?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways. Use CRISPR-Cas9 screens to validate candidate off-target genes. For in vivo studies, monitor biomarkers of hepatic, renal, and hematopoietic toxicity. Cross-reference findings with databases of known TPO receptor agonist toxicities to prioritize follow-up experiments .
Q. How can researchers reconcile impurity profiles of this compound with regulatory requirements for preclinical studies?
- Methodological Answer : Establish a stability-indicating method to track degradation products (e.g., ester hydrolysis byproducts). Use forced degradation studies (acid/base, oxidative, thermal stress) to identify critical impurities. Compare impurity thresholds against ICH Q3A/B guidelines and adjust synthetic routes or purification steps accordingly. Collaborate with certified suppliers for reference standards .
Data Presentation and Reproducibility
Q. What are best practices for presenting raw and processed data in publications on this compound?
- Methodological Answer : Include raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials, annotated with acquisition parameters (e.g., solvent peaks, integration thresholds). Processed data should highlight statistical significance (e.g., ANOVA with post-hoc tests) and effect sizes. Use standardized formats for tables (e.g., IUPAC nomenclature, SI units) and avoid duplicating graphical data in text .
Q. How can researchers ensure reproducibility of pharmacokinetic studies involving this compound?
- Methodological Answer : Publish detailed protocols for animal handling, dosing regimens, and sampling intervals. Use validated bioanalytical methods with calibration curves spanning expected plasma concentrations. Report inter- and intra-assay variability and include positive/negative controls. Share code for pharmacokinetic modeling (e.g., non-compartmental analysis in R/Python) .
Ethical and Regulatory Considerations
Q. What ethical frameworks apply to studies using this compound in genetically modified animal models?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., AAALAC, OLAW) for humane endpoints and sample sizes. Justify genetic modifications (e.g., TPO receptor knockouts) in ethics submissions, emphasizing scientific necessity. Include contingency plans for adverse events (e.g., thrombocytosis) in study protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
